The compound is cataloged in chemical databases such as PubChem, where it is identified by its molecular formula and molecular weight of approximately 273.36 g/mol. Its classification falls under the category of amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of 2-Cfpant typically involves a reductive amination process. The primary starting materials include 3,4-dimethoxybenzaldehyde and (R)-1-phenylethanamine.
For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield while maintaining consistent reaction conditions.
The molecular structure of 2-Cfpant can be represented by its canonical SMILES notation: CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC
. This indicates a complex arrangement featuring:
2-Cfpant can participate in several chemical reactions:
The mechanism of action for 2-Cfpant primarily involves its interactions with biological targets. It is hypothesized that:
Research indicates that similar compounds often interact with neurotransmitter systems, potentially influencing mood and behavior through modulation of serotonin or dopamine pathways.
2-Cfpant has potential applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2